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Compound of Interest

Compound Name:
(S)-N-Boc-Morpholine-2-acetic

acid

Cat. No.: B088599 Get Quote

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated

into drug candidates to enhance their pharmacological profiles.[1] Protecting the morpholine

nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a critical step in multi-step syntheses.

[2] This guide provides an in-depth comparison of the spectroscopic data for N-Boc-morpholine

and its derivatives, offering researchers, scientists, and drug development professionals a vital

resource for compound characterization.

At its core, spectroscopic analysis provides a molecular fingerprint, indispensable for verifying

the structure and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the principal techniques employed

for the characterization of N-Boc-morpholine derivatives.[3][4]

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR (¹H NMR) is arguably the most informative technique for the structural elucidation

of organic molecules. For N-Boc-morpholine derivatives, the ¹H NMR spectrum reveals key

information about the protons on the morpholine ring and the Boc protecting group.

Key Spectral Features of N-Boc-Morpholine:
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Boc Group Protons: A characteristic singlet is observed around δ 1.45 ppm, integrating to

nine protons. This signal arises from the three equivalent methyl groups of the tert-butyl

moiety.

Morpholine Ring Protons: Due to the chair conformation of the morpholine ring, the

methylene protons are diastereotopic, leading to distinct signals.

Protons adjacent to Nitrogen (C2-H and C6-H): These protons typically appear as a

multiplet around δ 3.4-3.6 ppm. The electron-withdrawing effect of the carbamate nitrogen

deshields these protons.

Protons adjacent to Oxygen (C3-H and C5-H): These protons are found further downfield,

generally as a multiplet around δ 3.6-3.8 ppm, due to the deshielding effect of the adjacent

oxygen atom.

The introduction of substituents on the morpholine ring will further influence the chemical shifts

and coupling patterns of the ring protons, providing valuable information about the substituent's

position and stereochemistry.[5][6]

Comparative Analysis with Other N-Protecting Groups:
The choice of the N-protecting group significantly alters the ¹H NMR spectrum. Below is a

comparison of the expected proton signals for N-protected morpholines.
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Protecting Group
Characteristic ¹H NMR
Signals (δ ppm)

Notes

Boc
~1.45 (s, 9H), ~3.4-3.6 (m,

4H), ~3.6-3.8 (m, 4H)

The bulky Boc group can

sometimes lead to broadened

signals at room temperature

due to restricted rotation

around the N-C(O) bond.

Cbz

~5.15 (s, 2H), ~7.3-7.4 (m,

5H), ~3.5-3.7 (m, 4H), ~3.7-3.9

(m, 4H)

The benzylic protons of the

Cbz group appear as a singlet,

and the aromatic protons are

also clearly visible.

Acetyl (Ac)
~2.1 (s, 3H), ~3.5-3.7 (m, 4H),

~3.7-3.9 (m, 4H)

The acetyl methyl protons give

a sharp singlet.

Formyl
~8.0 (s, 1H), ~3.4-3.6 (m, 4H),

~3.6-3.8 (m, 4H)

The formyl proton is a distinct

singlet at a downfield chemical

shift.[7]

Note: Chemical shifts are approximate and can vary depending on the solvent and other

substituents.

dot graph TD { subgraph Experimental Workflow for ¹H NMR Analysis A[Sample Preparation: 5-

10 mg in 0.5-0.7 mL of deuterated solvent] --> B{NMR Spectrometer}; B --> C[Data Acquisition:

¹H Spectrum]; C --> D[Data Processing: Phasing, Baseline Correction, and Integration]; D -->

E[Spectral Analysis: Chemical Shift, Coupling Constants, and Integration Analysis]; end style A

fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#202124,stroke-

width:2px,color:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D

fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#34A853,stroke:#202124,stroke-

width:2px,color:#FFFFFF }

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the carbon

framework of the molecule.

Key Spectral Features of N-Boc-Morpholine:

Boc Group Carbons:

Quaternary Carbon: A signal around δ 80 ppm corresponds to the quaternary carbon of

the tert-butyl group.

Methyl Carbons: A signal around δ 28.5 ppm is characteristic of the three equivalent

methyl carbons.

Carbonyl Carbon: The carbamate carbonyl carbon appears downfield, typically around δ

155 ppm.

Morpholine Ring Carbons:

Carbons adjacent to Nitrogen (C2 and C6): These carbons resonate around δ 44-46 ppm.

Carbons adjacent to Oxygen (C3 and C5): Due to the electronegativity of the oxygen

atom, these carbons are shifted downfield to approximately δ 67 ppm.[8]

The chemical shifts of the morpholine ring carbons are sensitive to substitution, providing a

reliable method for confirming the structure of derivatives.[5]

Comparative ¹³C NMR Data for N-Protected Morpholines:
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Protecting Group Characteristic ¹³C NMR Signals (δ ppm)

Boc
~155 (C=O), ~80 (quaternary C), ~44-46 (C-N),

~67 (C-O), ~28.5 (CH₃)

Cbz

~156 (C=O), ~137 (aromatic C-ipso), ~128

(aromatic CH), ~67 (CH₂-Ph), ~45-47 (C-N),

~67 (C-O)

Acetyl (Ac)
~170 (C=O), ~45-47 (C-N), ~67 (C-O), ~21

(CH₃)

Formyl ~161 (C=O), ~40-46 (C-N), ~66-67 (C-O)[7]

Note: Chemical shifts are approximate and can vary based on the solvent and other

substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific

functional groups in a molecule.

Key IR Absorptions for N-Boc-Morpholine:

C=O Stretch: A strong and sharp absorption band is observed in the region of 1680-1700

cm⁻¹. This is a hallmark of the carbamate carbonyl group.

C-O Stretch: The C-O stretches of the morpholine ring and the Boc group typically appear as

strong bands in the fingerprint region, between 1100-1300 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically

2850-2980 cm⁻¹).

The presence of a strong carbonyl absorption is a key indicator of successful N-Boc protection.

Comparative IR Data for N-Protected Morpholines:

Validation & Comparative

Check Availability & Pricing
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Protecting Group Characteristic IR Absorption (cm⁻¹)

Boc ~1690 (C=O)

Cbz ~1700 (C=O)

Acetyl (Ac) ~1650 (C=O)

Formyl ~1670 (C=O)

Note: Frequencies are approximate.

dot graph TD { subgraph Key Functional Group Identification via IR Spectroscopy A[N-Boc-

Morpholine Derivative] --> B{FTIR Spectrometer}; B --> C[IR Spectrum]; subgraph Spectral

Interpretation C --> D{Strong band at ~1690 cm⁻¹?}; D -- Yes --> E[Confirmation of C=O stretch

from Boc group]; D -- No --> F[Absence of Boc protection]; C --> G{Bands at 2850-2980

cm⁻¹?}; G -- Yes --> H[Confirmation of Aliphatic C-H bonds]; end end style A

fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#202124,stroke-

width:2px,color:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D

fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style E

fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style F

fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF style G

fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF style H

fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF }

Caption: Decision-making workflow for IR spectral analysis of N-Boc-morpholine.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, confirming its identity and elemental composition.

Expected Mass Spectra for N-Boc-Morpholine:

Molecular Ion (M⁺): The molecular ion peak for N-Boc-morpholine (C₉H₁₇NO₃) is expected at

m/z 187.12. High-resolution mass spectrometry (HRMS) can confirm the elemental

composition with high accuracy.
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Key Fragmentation Pattern: A characteristic fragmentation is the loss of the tert-butyl group

([M-56]⁺) or the entire Boc group ([M-100]⁺). The base peak is often observed at m/z 57,

corresponding to the stable tert-butyl cation.

The fragmentation pattern can be a powerful tool for distinguishing between different N-

protected morpholine derivatives.

Comparative Mass Spectrometry Fragmentation:
Protecting Group Molecular Weight Common Fragments (m/z)

Boc 187.12
131 ([M-C₄H₈]⁺), 87 ([M-

Boc]⁺), 57 ([C₄H₉]⁺)

Cbz 221.11
108 ([C₇H₈O]⁺), 91 ([C₇H₇]⁺),

87 ([M-Cbz]⁺)

Acetyl (Ac) 129.08 87 ([M-Ac]⁺), 43 ([CH₃CO]⁺)

Formyl 115.06 87 ([M-CHO]⁺)

Experimental Protocols
General Procedure for NMR Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of the N-Boc-morpholine derivative for ¹H NMR

and 20-50 mg for ¹³C NMR into a clean, dry vial.[8]

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆, D₂O) to the vial.[8]

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean,

undamaged 5 mm NMR tube.

Internal Standard: If quantitative analysis is required, a known amount of an internal

standard can be added.

General Procedure for IR Spectroscopy (ATR)

Validation & Comparative

Check Availability & Pricing
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Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Sample Scan: Acquire the sample spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

analysis.

General Procedure for Mass Spectrometry (ESI)
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a

suitable solvent (e.g., methanol, acetonitrile).

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass

spectrometer at a constant flow rate.

Data Acquisition: Acquire the mass spectrum in the desired mass range and polarity mode

(positive or negative).

Conclusion
The spectroscopic characterization of N-Boc-morpholine derivatives is a critical aspect of

synthetic and medicinal chemistry. A thorough understanding of the expected ¹H NMR, ¹³C

NMR, IR, and MS data allows for unambiguous structure confirmation and purity assessment.

This guide provides a comparative framework to aid researchers in the efficient and accurate

analysis of this important class of compounds. By understanding the influence of the Boc

protecting group on the spectroscopic signatures, scientists can confidently advance their drug

discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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